molecular formula C14H17NO B070945 2-(2-Ethoxynaphthalen-1-yl)ethanamine CAS No. 180334-20-7

2-(2-Ethoxynaphthalen-1-yl)ethanamine

Cat. No.: B070945
CAS No.: 180334-20-7
M. Wt: 215.29 g/mol
InChI Key: RTRLXMSYJNWWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxynaphthalen-1-yl)ethanamine is a substituted naphthalene derivative with an ethoxy group at the 2-position of the naphthalene ring and an ethylamine side chain at the 1-position. This structural configuration confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical research.

Properties

CAS No.

180334-20-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(2-ethoxynaphthalen-1-yl)ethanamine

InChI

InChI=1S/C14H17NO/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8H,2,9-10,15H2,1H3

InChI Key

RTRLXMSYJNWWHS-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CCN

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CCN

Synonyms

1-Naphthaleneethanamine,2-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Drug Design : The naphthalene core in 2-(2-Ethoxynaphthalen-1-yl)ethanamine may enhance binding to hydrophobic pockets in enzymes or receptors compared to benzene-based analogs .
  • Metabolism : Ethoxy groups are prone to oxidative metabolism, whereas naphthalene systems may slow degradation due to steric protection .
  • Synthetic Challenges : Positional isomerism (e.g., 2- vs. 7-methoxy) requires precise regioselective synthesis, as seen in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.